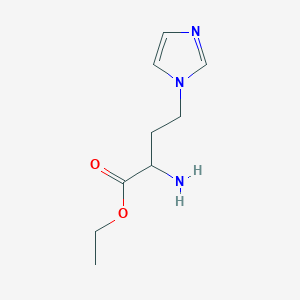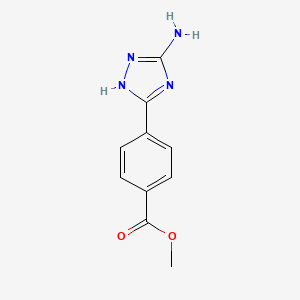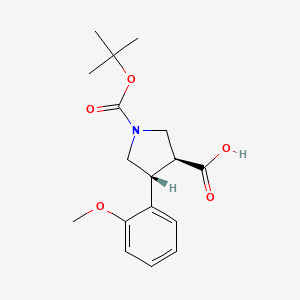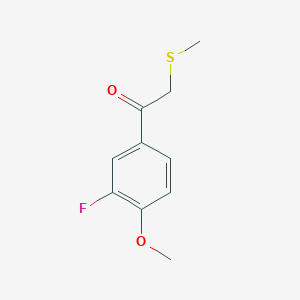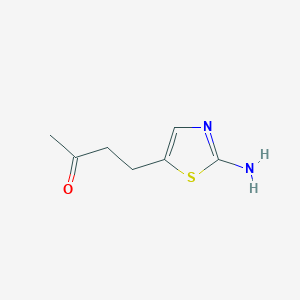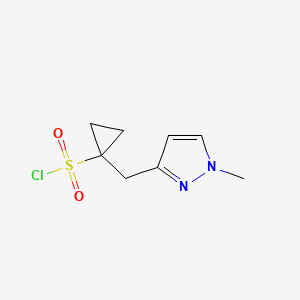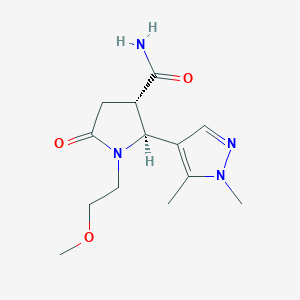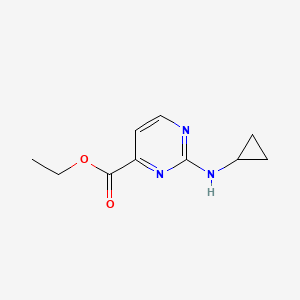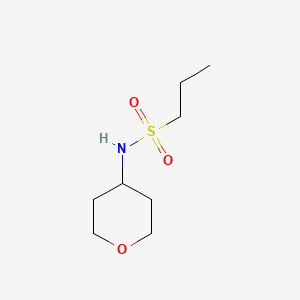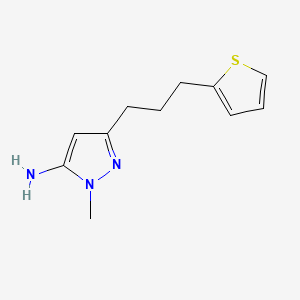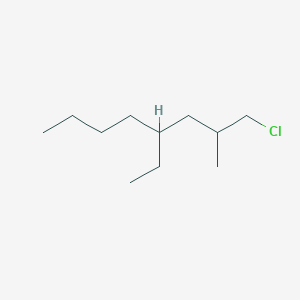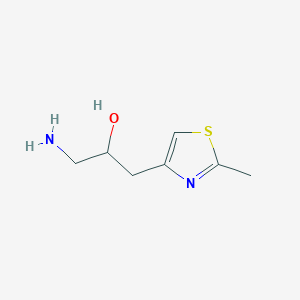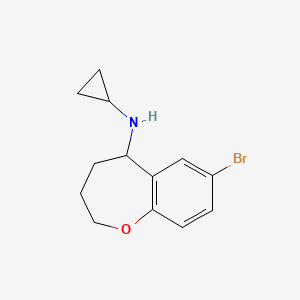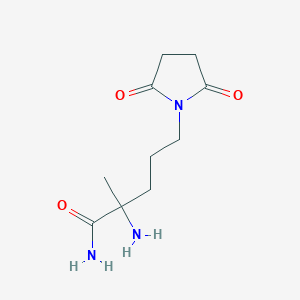
2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a pyrrolidinone moiety, and a methylpentanamide backbone, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpentanoic acid with 2,5-dioxopyrrolidin-1-yl acetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinone moiety can interact with enzyme active sites. These interactions can modulate enzyme activity and influence biological pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-amino-5-chlorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Similar structure with a chlorophenyl group instead of a methylpentanamide backbone.
(2S)-2-amino-5-[(2,5-dioxopyrrolidin-1-yl)oxy]-5-oxopentanoic acid: Contains a similar pyrrolidinone moiety but with different substituents.
Uniqueness
2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H17N3O3 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C10H17N3O3/c1-10(12,9(11)16)5-2-6-13-7(14)3-4-8(13)15/h2-6,12H2,1H3,(H2,11,16) |
Clave InChI |
OGFYFCBBEGVEKX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN1C(=O)CCC1=O)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


